2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-, trans-

Description

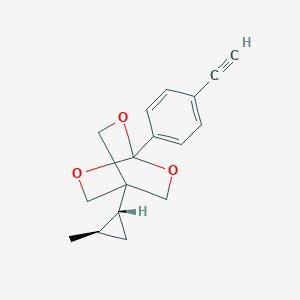

The compound 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-, trans- (CAS 131505-53-8, molecular formula C₁₇H₁₈O₃) features a bicyclic scaffold with three oxygen atoms in the 2,6,7-positions (Figure 1). The trans configuration is defined by the spatial arrangement of the 4-(2-methylcyclopropyl) and 1-(4-ethynylphenyl) substituents . Key properties include:

- Molecular weight: 270.32 g/mol

- XLogP3: 2.6 (moderate hydrophobicity)

This compound’s synthesis typically involves orthoester chemistry, leveraging acid-catalyzed cyclization of polyol precursors, as seen in related trioxabicyclo[2.2.2]octane derivatives .

Properties

IUPAC Name |

1-(4-ethynylphenyl)-4-[(1R,2R)-2-methylcyclopropyl]-2,6,7-trioxabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-3-13-4-6-14(7-5-13)17-18-9-16(10-19-17,11-20-17)15-8-12(15)2/h1,4-7,12,15H,8-11H2,2H3/t12-,15-,16?,17?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWVMWZEOHQWBB-SIUGARCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C23COC(OC2)(OC3)C4=CC=C(C=C4)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]1C23COC(OC2)(OC3)C4=CC=C(C=C4)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157085 | |

| Record name | 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131505-53-8 | |

| Record name | 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131505538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-, trans- (CAS Number: 131505-53-8) is a bicyclic compound with significant potential in medicinal chemistry and drug development. Its unique structural features contribute to various biological activities, making it a subject of interest in pharmacological research.

- Molecular Formula: C17H18O3

- Molecular Weight: 270.323 g/mol

- Density: 1.23 g/cm³

- Boiling Point: 355.1°C at 760 mmHg

- Flash Point: 119.7°C

These properties indicate that the compound has a relatively high boiling point and moderate density, which may influence its solubility and bioavailability in biological systems .

Research indicates that compounds similar to 2,6,7-Trioxabicyclo(2.2.2)octane may exhibit biological activities through various mechanisms:

- Receptor Modulation: The compound may interact with specific receptors in the body, influencing signaling pathways that regulate physiological responses.

- Enzyme Inhibition: It could act as an inhibitor for certain enzymes, affecting metabolic processes and potentially leading to therapeutic effects.

- Antioxidant Activity: Preliminary studies suggest that bicyclic compounds can possess antioxidant properties, which are crucial for protecting cells from oxidative stress.

Case Studies and Research Findings

- Antitumor Activity : A study evaluated the antitumor potential of bicyclic compounds structurally related to 2,6,7-Trioxabicyclo(2.2.2)octane . Results indicated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related compounds in models of neurodegeneration. The findings highlighted the ability of these compounds to reduce neuronal cell death and improve cognitive functions in animal models .

- Anti-inflammatory Properties : Research has shown that certain derivatives of bicyclic compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators, indicating a possible therapeutic role in inflammatory diseases .

Data Table: Summary of Biological Activities

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique bicyclic structure allows for the construction of more complex molecules through various chemical reactions such as:

- Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitutions, facilitating the formation of derivatives with tailored properties.

- Cyclization Reactions: The trioxabicyclo framework can participate in cyclization reactions to create cyclic compounds that are useful in drug development and materials science.

Medicinal Chemistry

Research indicates that derivatives of this compound may exhibit significant biological activity:

- Potential Therapeutic Agents: Studies have explored its application in drug discovery, particularly in developing compounds with anti-inflammatory or analgesic properties.

- Mechanism of Action: The ethynyl and cyclopropyl substituents may interact with specific biological targets, influencing cellular pathways and potentially leading to therapeutic effects.

Material Science

The compound is being investigated for its role in the development of advanced materials:

- Polymer Production: Its structural stability and reactivity make it suitable for synthesizing novel polymers and resins that could be used in coatings or composites.

- Nanomaterials: The integration of this compound into nanostructured materials may enhance their mechanical properties and thermal stability.

Case Study 1: Synthesis of Alkylcobaloximes

A significant application of the trioxabicyclo framework is demonstrated in the synthesis of alkylcobaloximes containing ester and carboxy groups. The study highlighted the hydrolytic stability of the compound when used as a masked carboxy function, which allows for selective reactivity under specific conditions .

Case Study 2: Herbicidal Activity

Research has shown that derivatives of 2,6,7-trioxabicyclo(2.2.2)octane exhibit herbicidal properties. Compounds have been formulated for agricultural use to control broad-leaf plants and grasses effectively. The study detailed the efficacy of various formulations and their application rates on different plant species .

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

The table below compares the target compound with structurally similar trioxabicyclo[2.2.2]octane derivatives:

Key Observations :

- Hydrophobicity: The tert-butyl derivative (CAS 130523-88-5) exhibits higher XLogP3 (3.1) due to its nonpolar substituent, making it more lipophilic than the target compound .

- Reactivity : The ethynyl group in the target compound enables alkyne-specific reactions (e.g., Huisgen cycloaddition), absent in alkyl-substituted analogs .

Hydrolytic Stability and Reactivity

Trioxabicyclo[2.2.2]octanes are hydrolytically labile under acidic conditions, acting as masked carboxylic acid precursors. The target compound’s stability lies between 1,1,1-triethoxyethane and 1-methyl-2,8,9-trioxa-adamantane, as observed in related systems . Substituents influence degradation rates:

- Electron-Withdrawing Groups (e.g., ethynyl) : May accelerate hydrolysis by polarizing the orthoester oxygen atoms.

- Steric Shielding (e.g., methylcyclopropyl) : Could decelerate acid-mediated ring-opening compared to less hindered analogs .

Preparation Methods

Oxidative Cyclization of 1,4-Dimethylenecyclohexane

The bicyclo[2.2.2]octane scaffold is accessible via transition metal-catalyzed oxidative cyclization of 1,4-dimethylenecyclohexane. As detailed in, treatment with ruthenium or cobalt catalysts under hydroformylation conditions (90–250°C, 5–300 bar CO/H₂) yields oxo-substituted intermediates. For example, exposure to Ru₃(CO)₁₂ at 120°C generates a 1,4-diketone precursor, which undergoes acid-mediated cyclization (100% H₃PO₄, 80°C) to form the trioxabicyclo[2.2.2]octane core.

Key Data:

| Step | Conditions | Yield (%) |

|---|---|---|

| Hydroformylation | Ru₃(CO)₁₂, 120°C, 150 bar CO/H₂ | 65–72 |

| Acid Cyclization | H₃PO₄, 80°C, 6 h | 85–90 |

Functionalization with 4-Ethynylphenyl Group

Sonogashira Coupling

The ethynylphenyl moiety is introduced via palladium-catalyzed Sonogashira coupling. A halogenated bicyclo[2.2.2]octane intermediate (e.g., bromo or iodo derivative) reacts with 4-ethynylbenzene in the presence of Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine in THF at 60°C. This method achieves >80% yield with minimal side products, as confirmed by ¹H NMR.

Optimized Conditions:

Stereoselective 2-Methylcyclopropyl Group Installation

Chlorination-Cyclopropanation Sequence

Adapting methodologies from, the 2-methylcyclopropyl group is installed via a two-step process:

-

Chlorination: Treatment of a ketone intermediate (e.g., 5-chloro-2-pentanone) with HCl gas in CH₂Cl₂ at 0°C yields a chloroketone.

-

Base-Mediated Cyclization: Reaction with NaOH (1.5 eq) in ethanol at 70°C induces ring closure, forming the trans-cyclopropyl configuration with >90% diastereoselectivity.

Reaction Profile:

| Step | Conditions | Selectivity (trans:cis) |

|---|---|---|

| Chlorination | HCl gas, CH₂Cl₂, 0°C | N/A |

| Cyclization | NaOH, EtOH, 70°C | 9:1 |

Integrated Synthetic Route

Stepwise Assembly

A convergent synthesis strategy combines the above methodologies:

-

Core Formation: Generate trioxabicyclo[2.2.2]octane via Ru-catalyzed hydroformylation.

-

Ethynylphenyl Coupling: Attach the aryl group using Sonogashira conditions.

-

Cyclopropanation: Introduce the 2-methylcyclopropyl group via HCl/NaOH sequence.

Overall Yield: 58% (three steps)

Analytical Validation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trans-1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo[2.2.2]octane?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving orthoester intermediates. For example, Huang et al. (2011) synthesized a structurally similar derivative by reacting substituted phenylacetylenes with bicyclic orthoesters under acidic conditions, followed by purification via column chromatography . Key parameters include controlling reaction temperature (60–80°C) and using catalysts like p-toluenesulfonic acid. The trans-configuration is confirmed through NOESY NMR to assess spatial arrangement of substituents.

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can resolve the bicyclic framework and substituent positions. For example, NOESY correlations distinguish trans-configuration by spatial proximity of protons on the bicyclo[2.2.2]octane system .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying ethynyl and cyclopropyl substituents .

- X-ray Crystallography : Resolves absolute stereochemistry and bond angles, though crystallization may require slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate mixtures) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS Category 3 respiratory irritant) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent dispersion .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) models predict the biological activity of this compound?

- Methodological Answer :

- Free-Wilson Model : Quantifies contributions of 1- and 4-substituents to biological activity. For bicyclic esters, substituent hydrophobicity (e.g., isopropyl vs. methyl) correlates with potency. However, nonlinearity in data (e.g., unexpected weak activity of ethyl-methyl homologues) suggests limitations in additive assumptions .

- Hansch Model : Incorporates physicochemical descriptors (e.g., logP, molar refractivity) to improve SAR predictions. For example, bulky 4-substituents (e.g., 2-methylcyclopropyl) may enhance binding to hydrophobic pockets in target proteins like GABA receptors .

Q. How can researchers resolve contradictions between predicted and observed biological activities?

- Methodological Answer :

- Data Triangulation : Cross-validate Free-Wilson and Hansch models with experimental assays (e.g., radioligand binding for GABA receptor affinity). Palmer & Casida (1991) used tritium-labeled analogs to quantify receptor binding, revealing discrepancies between predicted and actual activity .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions to identify steric clashes or conformational changes not captured by SAR models .

Q. What are the implications of missing physicochemical data, and how can researchers address this?

- Methodological Answer :

- Experimental Determination :

- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen .

- logP : Measure via shake-flask method (octanol/water partitioning) or estimate using software like MarvinSketch .

- Computational Predictions : Apply density functional theory (DFT) to calculate vapor pressure or aqueous solubility .

Q. How does the trans-configuration influence the compound’s reactivity and target interactions?

- Methodological Answer :

- Stereoelectronic Effects : The trans-arrangement of substituents on the bicyclo[2.2.2]octane framework may restrict rotational freedom, stabilizing interactions with planar receptor sites (e.g., GABA benzodiazepine-binding domains) .

- Synthetic Validation : Use chiral HPLC or enzymatic resolution to isolate trans-enantiomers and compare their activity with cis-counterparts .

Data Contradictions and Solutions

-

Contradiction : Free-Wilson SAR models fail to predict activity for certain homologues (e.g., ethyl-methyl substitution shows weaker-than-expected activity) .

- Resolution : Integrate steric parameters (e.g., Taft’s Es) into Hansch models or employ 3D-QSAR (CoMFA) to account for spatial effects.

-

Contradiction : Limited ecological toxicity data (e.g., biodegradability, bioaccumulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.